molecular formula C20H27N3O4 B2651810 N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954036-58-9

N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2651810
CAS No.: 954036-58-9
M. Wt: 373.453
InChI Key: XEAWZFSQDMAZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic investigational compound supplied for research purposes only. This oxalamide derivative is of significant interest in oncology research, particularly for studying anti-proliferative mechanisms against various cancer cell lines. Structurally, it belongs to a class of nitrogen heterocycle-containing compounds, specifically incorporating a morpholine ring, which has seen increased application in recently developed pharmaceuticals . Research on structurally related ethylenediurea (EDU) analogs suggests potential mechanisms of action may involve interaction with key biological targets such as the A2AR adenosine receptor, an emerging target in cancer immunotherapy . The compound's design, featuring a phenylmorpholino moiety linked via an oxalamide group to a cyclohexyl group, is representative of modern research strategies to develop selective anti-proliferative agents that may overcome resistance to traditional chemotherapies . It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-18(13-21-19(25)20(26)22-16-9-5-2-6-10-16)23-11-12-27-17(14-23)15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWZFSQDMAZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylmorpholino Intermediate: This step involves the reaction of phenylamine with morpholine in the presence of a suitable catalyst to form the phenylmorpholino intermediate.

    Cyclohexylation: The phenylmorpholino intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.

    Oxalamide Formation: Finally, the cyclohexylated phenylmorpholino intermediate is reacted with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenated or methoxy-substituted analogs (e.g., GMC-3, S336) prioritize aromatic interactions, whereas the target’s morpholino group may favor interactions with enzymes or receptors requiring heterocyclic recognition .

Biological Activity

N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic organic compound noted for its complex structure and potential biological applications. With a molecular formula of C20H29N3O3C_{20}H_{29}N_{3}O_{3} and a molecular weight of 359.47 g/mol, this compound features a cyclohexyl group, a phenylmorpholino group, and an oxalamide moiety, making it an interesting candidate for various scientific investigations, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure includes:

  • Cyclohexyl Group : A six-membered carbon ring that contributes to the lipophilicity of the molecule.
  • Phenylmorpholino Group : A combination of a phenyl ring and morpholine, which may enhance biological activity by interacting with specific biological targets.
  • Oxalamide Moiety : Known for its ability to form hydrogen bonds, which can be crucial for binding interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Phenylmorpholino Intermediate : This is achieved by reacting phenylamine with morpholine.
  • Cyclohexylation : The intermediate is then reacted with cyclohexylamine.
  • Oxalamide Formation : The final step involves reacting the cyclohexylated intermediate with oxalyl chloride.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolism, although the exact molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxalamides can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds containing oxalamide moieties have been studied for their ability to induce apoptosis in cancer cells. This activity may be linked to their ability to interact with DNA or inhibit specific kinases involved in cell proliferation .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxalamides, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone, suggesting effective antibacterial properties at certain concentrations.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

Study 2: Anticancer Effects

A preliminary investigation into the anticancer effects demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa2545
MCF-73040
A5492850

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